![molecular formula C25H29N5O2S B2535445 5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-63-7](/img/structure/B2535445.png)
5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of compounds that have been widely studied due to their diverse biological activities . They are often used as a basic nucleus of different heterocyclic compounds with various applications in medicine . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are used in a variety of therapeutic drugs and have diverse chemical properties .
Synthesis Analysis
The synthesis of 1,2,4-triazoles and their derivatives has been a subject of numerous studies . The methods of synthesis often involve the reaction of primary amines, hydrazines, or other nitrogen-containing compounds with suitable electrophiles .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles and piperazines can be analyzed using various spectroscopic techniques . These techniques can provide information about the functional groups present in the molecule, their arrangement, and other structural details .Chemical Reactions Analysis
1,2,4-Triazoles and piperazines can undergo a variety of chemical reactions. For instance, 1,2,4-triazoles can react with various electrophiles to form substituted derivatives . Piperazines can also react with a variety of reagents to form substituted piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazoles and piperazines can be determined using various analytical techniques . These properties can include melting point, boiling point, solubility in various solvents, and others .Scientific Research Applications
Antimicrobial Activities
Compounds related to 1,2,4-triazole, like 5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol, have been studied for their antimicrobial properties. Synthesized derivatives have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
Crystal Structure Analysis
The crystal structure and synthesis processes of compounds structurally similar to 5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have been explored, providing insights into their molecular arrangements and interactions (Dong & Wang, 2005).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of triazolothiadiazines, including those related to 5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol. These studies contribute to the development of new compounds with potential biological activities (Dong & Wang, 2005).
Potential Inhibitors of Enzymes
Some derivatives of 1,2,4-triazole have been evaluated as potential inhibitors of enzymes like 15-lipoxygenase, which could have therapeutic implications (Asghari et al., 2016).
Antimicrobial and Biological Activities
Several studies have synthesized and tested 1,2,4-triazole derivatives for antimicrobial and biological activities, suggesting their potential in developing new therapeutic agents (Taha, 2008); (Reddy et al., 2010).
Structural Characterization
The structural characterization of compounds within the same chemical family has been studied, providing valuable information about their molecular conformation and potential pharmacological effects (Karczmarzyk & Malinka, 2008).
Mechanism of Action
The mechanism of action of 1,2,4-triazoles and piperazines can vary depending on their structure and the specific biological target. For instance, some 1,2,4-triazoles have been found to have significant antibacterial activity . The mechanism of action often involves interaction with a specific biological target, such as an enzyme or receptor .
Safety and Hazards
Future Directions
Given the diverse biological activities of 1,2,4-triazoles and piperazines, these compounds continue to be a focus of research in medicinal chemistry . Future research may involve the synthesis of new derivatives, investigation of their biological activities, and development of new drugs based on these compounds .
properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(18-10-12-20(13-11-18)32-4-2)29-16-14-28(15-17-29)19-8-6-5-7-9-19/h5-13,22,31H,3-4,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJYCFXGTIHVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


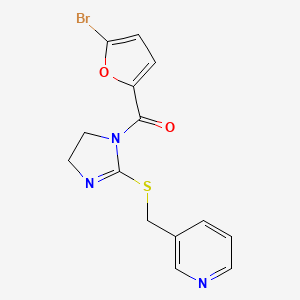
![Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide](/img/structure/B2535368.png)
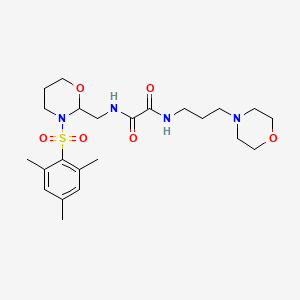
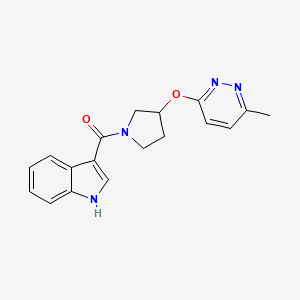
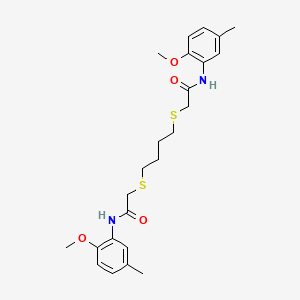
![5-Methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2535374.png)
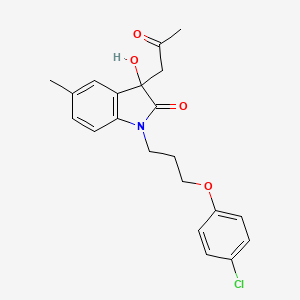
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2535379.png)
![N-(4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2535380.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2535381.png)
![N-[4-(dimethylamino)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2535383.png)
![7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2535384.png)
![N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2535385.png)